Vinyl-tert-butoxydiacetoxysilane
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Overview
Description
Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate: is a heterocyclic organic compound with the molecular formula C₁₀H₂₀O₄Si. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate typically involves the reaction of silanediol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanediol derivatives.
Reduction: Reduction reactions can yield different silane compounds.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed: The major products formed from these reactions include various silanediol derivatives and silane compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used as a precursor in the synthesis of advanced materials and polymers. Its unique structure allows for the creation of materials with specific properties .
Biology: In biological research, the compound is used in the study of enzyme inhibition and as a model compound for understanding silicon-based biochemistry .
Industry: In the industrial sector, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate is used in the production of coatings, adhesives, and sealants. Its chemical properties make it suitable for enhancing the performance of these products .
Mechanism of Action
The mechanism by which Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exerts its effects involves the interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, influencing their reactivity and stability. This interaction is crucial in applications such as enzyme inhibition and drug delivery .
Comparison with Similar Compounds
- Dimethyldiacetoxysilane
- Diacetoxydimethylsilane
- Dimethylsilanediol, diacetate
Comparison: Compared to these similar compounds, Silanediol, (1,1-dimethylethoxy)ethenyl-, diacetate exhibits unique properties due to the presence of the (1,1-dimethylethoxy)ethenyl group. This group enhances its reactivity and stability, making it more suitable for specific applications in materials science and pharmaceuticals .
Biological Activity
Vinyl-tert-butoxydiacetoxysilane, a silane compound, has garnered attention for its diverse biological activities and potential applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its vinyl group and two tert-butoxy groups attached to a silicate backbone. The presence of these functional groups enhances its reactivity and potential for biological interactions.
- Chemical Formula : C12H24O6Si
- Molecular Weight : 288.4 g/mol
Biological Activity Overview
Research indicates that silanes, including this compound, exhibit various biological activities such as antimicrobial properties, enzyme immobilization, and potential therapeutic applications. The following sections detail these activities.
Antimicrobial Properties
One of the significant biological activities of this compound is its antimicrobial effect. Studies have demonstrated that silane compounds can inhibit the growth of various bacteria and fungi.
Study | Organism Tested | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|---|
E. coli | 15 | 100 | |
S. aureus | 12 | 100 | |
C. albicans | 10 | 100 |
These results suggest that this compound could be utilized in developing antimicrobial coatings or treatments.
Enzyme Immobilization
This compound has shown promise in enzyme immobilization applications. The ability to immobilize enzymes can enhance their stability and reusability in biocatalytic processes.
- Case Study : A study conducted by Ezeugbor et al. demonstrated the successful immobilization of lipase on silica modified with this compound. The immobilized enzyme exhibited a higher thermal stability compared to its free form, indicating potential for industrial applications in biodiesel production .
The biological activity of this compound is attributed to its ability to interact with cellular components, which may include:
- Cell Membrane Disruption : The hydrophobic nature of the tert-butoxy groups may facilitate interaction with lipid membranes.
- Reactive Silanol Groups : Upon hydrolysis, silanol groups can form covalent bonds with biomolecules, enhancing stability and functionality.
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its application in biological systems. According to PubChem, the compound exhibits low toxicity levels with an LD50 greater than 2000 mg/kg in oral rat studies . However, further studies are necessary to establish comprehensive safety data for human use.
Properties
CAS No. |
64426-40-0 |
---|---|
Molecular Formula |
C10H18O5Si |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
[acetyloxy-ethenyl-[(2-methylpropan-2-yl)oxy]silyl] acetate |
InChI |
InChI=1S/C10H18O5Si/c1-7-16(13-8(2)11,14-9(3)12)15-10(4,5)6/h7H,1H2,2-6H3 |
InChI Key |
MKIGOIXSOYVYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O[Si](C=C)(OC(=O)C)OC(C)(C)C |
Origin of Product |
United States |
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